Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate
CAS No.: 2306261-24-3
Cat. No.: VC11656655
Molecular Formula: C15H15BrClNO4
Molecular Weight: 388.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306261-24-3 |
|---|---|
| Molecular Formula | C15H15BrClNO4 |
| Molecular Weight | 388.64 g/mol |
| IUPAC Name | methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methylindole-2-carboxylate |
| Standard InChI | InChI=1S/C15H15BrClNO4/c1-18-13-8(4-6-10(17)12(13)16)9(5-7-11(19)21-2)14(18)15(20)22-3/h4,6H,5,7H2,1-3H3 |
| Standard InChI Key | AYUKYHMBBNBEOC-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC |
| Canonical SMILES | CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s molecular formula is C₁₅H₁₅BrClNO₄, with a molecular weight of 388.64 g/mol . Its IUPAC name, methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methylindole-2-carboxylate, systematically describes its substituents:
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A 1-methyl group on the indole nitrogen.
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Bromine and chlorine at positions 7 and 6 of the indole ring.
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A 3-methoxy-3-oxopropyl chain at position 3.
Structural Representation
The compound’s 2D and 3D structural models highlight its planar indole core and the spatial arrangement of substituents (Fig. 1) . The SMILES notation (CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC) and InChIKey (AYUKYHMBBNBEOC-UHFFFAOYSA-N) provide unambiguous representations for computational studies .
Table 1: Key Identifiers and Descriptors
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, including:
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Indole Core Formation: Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds.
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Halogenation: Sequential bromination and chlorination at positions 7 and 6 using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂).
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Alkylation: Introduction of the 3-methoxy-3-oxopropyl group via Michael addition or nucleophilic substitution.
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Esterification: Methylation of the carboxylic acid group at position 2 using methanol under acidic conditions.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring precise halogen placement on the electron-rich indole ring.
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Yield Optimization: Reaction temperatures (typically 0–25°C) and solvent choices (e.g., DMF, THF) critically influence yields.
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Purification: Chromatography or recrystallization is required to achieve ≥97% purity.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.
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Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis in acidic/basic conditions.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (Partition Coeff.) | Estimated 3.2 (Calc. via XLogP3) |
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s modular structure allows for derivatization at multiple sites:
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Bromine/Chlorine: Sites for cross-coupling reactions (e.g., Suzuki-Miyaura).
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Methoxycarbonyl Group: Hydrolysis to carboxylic acids for amide bond formation.
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| VulcanChem | ≥97% | 100 mg – 1 kg | $200–$1,500 |
| CP Lab Safety | ≥98% | 50 mg – 500 mg | $180–$1,200 |
Future Directions and Research Gaps
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Mechanistic Studies: Elucidate interactions with biological targets.
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Process Chemistry: Develop scalable synthetic routes.
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Derivative Libraries: Explore structure-activity relationships.
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